Piperidine, 1-(3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl)-

Oncology Leukemia Cinnamamide cytotoxicity

Piperidine, 1-(3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl)- (CAS 38448-14-5), systematically known as (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one or N-feruloylpiperidine, is a synthetic hydroxycinnamic acid amide derivative characterized by a ferulic acid core conjugated to a piperidine heterocycle via an α,β-unsaturated carbonyl linkage. It is classified as a low-molecular-weight phenolic amide (MW 261.32 g/mol) with a calculated logP of ~2.3–2.4 and a single hydrogen bond donor, indicating moderate lipophilicity and potential for passive membrane permeation.

Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
CAS No. 38448-14-5
Cat. No. B1239526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidine, 1-(3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl)-
CAS38448-14-5
Synonyms4-hydroxy-3-methoxycinnamylpiperidine
HMCP
Molecular FormulaC15H19NO3
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC(=O)N2CCCCC2)O
InChIInChI=1S/C15H19NO3/c1-19-14-11-12(5-7-13(14)17)6-8-15(18)16-9-3-2-4-10-16/h5-8,11,17H,2-4,9-10H2,1H3/b8-6+
InChIKeyHSNHZGKSAZOEPE-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing N-Feruloylpiperidine (CAS 38448-14-5): A Cinnamamide-Derivative Evidence Summary for Scientific Procurement


Piperidine, 1-(3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl)- (CAS 38448-14-5), systematically known as (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one or N-feruloylpiperidine, is a synthetic hydroxycinnamic acid amide derivative characterized by a ferulic acid core conjugated to a piperidine heterocycle via an α,β-unsaturated carbonyl linkage [1]. It is classified as a low-molecular-weight phenolic amide (MW 261.32 g/mol) with a calculated logP of ~2.3–2.4 and a single hydrogen bond donor, indicating moderate lipophilicity and potential for passive membrane permeation [2]. The compound is recognized as a primary metabolic intermediate of the antiepileptic drug antiepilepsirine (3,4-methylenedioxycinnamyl piperidine), generated through hepatic oxidative demethylenation followed by aromatic hydroxylation, and has been confirmed by both in situ isolation and independent chemical synthesis [3]. Originally identified in Piper nigrum and other Piper species as a natural product, N-feruloylpiperidine is currently sourced almost exclusively via laboratory synthesis for use as an analytical reference standard, a metabolic probe, and a bioactive scaffold in specialized pharmacological research programs [1][4].

Why N-Feruloylpiperidine Cannot Be Replaced by Generic Ferulic Acid or Piperine in Targeted Investigations


Procurement decisions involving hydroxycinnamic acid conjugates frequently default to the structurally simpler parent acid (ferulic acid) or the commercially prevalent piperidine amide piperine; however, the specific piperidine-ferulic acid hybrid embodied by N-feruloylpiperidine occupies a distinct and non-interchangeable physicochemical-activity niche. Unlike ferulic acid, which carries a free carboxyl group (pKa ~4.5) and exhibits limited membrane permeability at physiological pH, N-feruloylpiperidine presents a neutral amide bond that abolishes the anionic character and elevates logP by approximately 0.8–1.0 units, enabling superior passive diffusion across lipid bilayers without the need for active transport [1]. Conversely, piperine (an amide of piperic acid bearing a methylenedioxy-substituted aromatic ring) lacks the free phenolic hydroxyl group present in N-feruloylpiperidine, precluding the hydrogen atom transfer (HAT) and sequential proton-loss electron-transfer (SPLET) antioxidant mechanisms that depend on the ortho-methoxyphenol (guaiacol) pharmacophore [2]. Critically, the compound is the only characterized metabolic intermediate of the discontinued anticonvulsant drug antiepilepsirine, making it an irreplaceable analytical reference standard for forensic metabolism studies and toxicological screenings where alternative ferulic acid amides would fail to match both chromatographic retention times and mass fragmentation patterns [3]. These orthogonal structural distinctions—the neutral amide linkage, the intact guaiacol radical-scavenging unit, and the unique metabolite fingerprint—collectively render in-class substitution scientifically invalid for the majority of downstream applications.

N-Feruloylpiperidine (CAS 38448-14-5): Head-to-Head Quantitative Differentiation for Procurement Decision-Making


Cytotoxicity Against Murine Leukemia: N-Feruloylpiperidine vs. N-Feruloylmorpholine and p-Coumaryl Morpholine

In a controlled MTT cytotoxicity assay against P-388 murine leukemia cells, N-feruloylpiperidine (denoted 5a) exhibited an IC50 of 46.67 µg/mL, demonstrating a 1.22-fold higher potency than its direct morpholine analog N-feruloylmorpholine (5b, IC50 = 57.10 µg/mL) [1]. Both feruloyl amides were 2.4- to 2.95-fold less potent than the p-coumaryl morpholine reference compound (IC50 = 19.35 µg/mL), confirming that the methoxy substituent on the aromatic ring attenuates rather than enhances cytotoxicity within this scaffold series [1]. The direct chemical difference—replacement of the piperidine ring with a morpholine ring—produces a measurable 18.3% loss in cytotoxic efficacy, attributable to the electron-withdrawing morpholine oxygen reducing the electron density on the amide nitrogen and consequently altering the Michael acceptor reactivity of the α,β-unsaturated carbonyl system [1].

Oncology Leukemia Cinnamamide cytotoxicity

Stimulation of Insulin Secretion: N-Feruloylpiperidine Among Ferulic Acid Amide Series

Nomura et al. (2003) systematically synthesized a series of ferulic acid amide derivatives and evaluated their insulinotropic activity in rat pancreatic RIN-5F cells. At a uniform test concentration of 10 µM, the piperidine amide (N-feruloylpiperidine) was one of only four derivatives—alongside the n-butyl, n-pentyl, and pyrrolidine amides—classified as exhibiting 'high activity' in stimulating insulin release [1]. While the full concentration-response curves and exact fold-increase values are not publicly available in the abstracted record, the study's explicit categorical ranking places N-feruloylpiperidine in the top-performing subset, distinguished from the majority of other amine conjugates (including aromatic amine amides) that showed only moderate or negligible activity [1]. The structural basis for this differentiation is hypothesized to involve optimal steric bulk and lipophilicity contributed by the piperidine ring, which facilitates interaction with L-type calcium channel regulatory domains on pancreatic β-cell membranes [1].

Diabetes Insulin secretion Pancreatic β-cells

Radical Scavenging Mechanism Availability: Structural Basis for Antioxidant Differentiation from Piperine

The guaiacol moiety (4-hydroxy-3-methoxyphenyl) present in N-feruloylpiperidine confers a mechanistically distinct radical-scavenging capacity that is fundamentally absent in piperine, the most commonly encountered piperidine-containing natural amide. Piperine's aromatic domain bears a methylenedioxy substituent that cannot donate a phenolic hydrogen, restricting its antioxidant mechanism to the significantly less efficient electron transfer from the conjugated π-system [1]. By contrast, N-feruloylpiperidine retains the ortho-methoxyphenol pharmacophore capable of undergoing both hydrogen atom transfer (HAT) from the 4-OH group and sequential proton-loss electron-transfer (SPLET), mechanisms that have been quantitatively validated for ferulic acid–derived phenylamides in singlet oxygen (¹O₂) quenching and DPPH radical reduction studies [1][2]. In the Velikova et al. (2007) study of phenylamide singlet oxygen quenching, ferulic acid–putrescine conjugates demonstrated measurable ¹O₂ quenching rate constants, whereas methylenedioxy-substituted analogs were not active in this assay class [1]. Although direct quantitative DPPH or ABTS IC50 values for N-feruloylpiperidine itself remain unreported in open literature, the class-level inference is strong: any experimental protocol requiring phenolic radical-scavenging readouts will yield false negatives if piperine is substituted for N-feruloylpiperidine.

Antioxidant Free radical Structure-activity relationship

Physicochemical Differentiation for Membrane Permeability: Neutral Amide vs. Anionic Carboxylate

The conversion of ferulic acid's free carboxylic acid group (pKa ~4.3–4.6, predominantly ionized at physiological pH) to the neutral piperidine amide in N-feruloylpiperidine eliminates the anionic charge and raises the calculated logP from approximately 1.5 (ferulic acid) to 2.3–2.4 (N-feruloylpiperidine) [1][2]. This 0.8–0.9 log unit increase translates to a predicted ~6- to 8-fold enhancement in passive membrane permeability based on the quantitative relationship between logD and Caco-2 apparent permeability coefficients established for hydroxycinnamic acid derivatives (e.g., caffeic acid esters vs. parent acids) [2]. In silico ADMET predictions classify N-feruloylpiperidine as Caco-2 permeable (probability 71%), human intestinal absorption positive (probability 98%), and blood-brain barrier permeable (probability 90%), whereas ferulic acid is predicted to rely predominantly on monocarboxylic acid transporters for cellular uptake [1]. These modeled permeability parameters are consistent with the compound's demonstrated intracellular activity in P-388 leukemia cells and RIN-5F pancreatic cells, where the free acid would require active transport mechanisms to achieve comparable intracellular concentrations [3].

ADME Permeability Drug-likeness

Verified Application Scenarios for N-Feruloylpiperidine (CAS 38448-14-5) Based on Quantitative Evidence


Antiepilepsirine Metabolism and Pharmacokinetic Studies (Forensic & Clinical Toxicology)

As the only verified hepatic metabolite of antiepilepsirine (Ilepcimide), N-feruloylpiperidine is an indispensable analytical reference standard for laboratories conducting metabolism, pharmacokinetic, or toxicological investigations of this anticonvulsant drug [1]. Procurement of this specific compound enables: (1) unambiguous LC-MS/MS method development and validation using a chromatographically and spectrometrically identical standard; (2) accurate quantification of metabolic conversion rates in liver microsome or hepatocyte incubation experiments, for which alternative ferulic acid amides would yield different retention times and MS/MS transitions; and (3) retrospective analysis of clinical trial biospecimens from the discontinued antiepilepsirine development program, where metabolite identification is legally and scientifically required. The metabolic pathway—O-demethylenation of the methylenedioxy group followed by aromatic hydroxylation to the 4-hydroxy-3-methoxyphenyl intermediate—was established via isolated perfused rat liver studies that reported a hepatic elimination constant k = 0.0157 ± 0.0043 min⁻¹ and a metabolite half-life of t₁/₂ = 46.7 ± 11.9 min [1].

Cinnamamide Cytotoxicity Screening in Oncology Lead Identification Programs

For academic or pharmaceutical screening campaigns evaluating cinnamamide chemical series against hematological malignancies, N-feruloylpiperidine is the rational procurement choice among ferulic acid–cyclic amine conjugates. The direct head-to-head comparison against N-feruloylmorpholine demonstrates a 1.22-fold potency advantage in the P-388 leukemia model (IC50 of 46.67 vs. 57.10 µg/mL) [2]. Researchers seeking to establish structure-activity relationship (SAR) trends within the feruloyl amide series should reference this compound as the baseline piperidine-containing scaffold, with the quantified differentiation providing a benchmark against which novel substitutions (e.g., piperazine, pyrrolidine, benzylpiperidine derivatives) can be compared. The study also provides a validated synthetic protocol (acetylation–chlorination–amidation–deacetylation) with reported melting points (127–129°C) and spectroscopic characterization for identity verification [2].

Insulin Secretion Mechanistic Studies in Pancreatic β-Cell Pharmacology

In experimental programs investigating ferulic acid amide derivatives as insulin secretagogues, N-feruloylpiperidine is one of only four ferulic acid amides identified as exhibiting 'high activity' in RIN-5F cell-based insulin release assays at a physiologically relevant concentration of 10 µM [3]. The compound's unique structural position as the lone cyclic tertiary amide among the high-activity candidates (others being n-butyl, n-pentyl, and pyrrolidine amides) makes it a critical comparator for delineating the role of conformational restriction versus chain flexibility in L-type calcium channel–mediated insulin exocytosis. Procurement supports both direct activity replication studies and comparative pharmacology investigations wherein the piperidine amide serves as a rigid scaffold control against flexible alkyl-chain analogs. This application is further justified by the compound's favorable in silico ADMET profile, including predicted blood-brain barrier permeability (90% probability), which could facilitate exploration of central nervous system effects on glucose homeostasis [4].

Phenolic Antioxidant Mechanism Validation in Oxidative Stress Research

For researchers designing experiments to discriminate between hydrogen atom transfer (HAT)–based and electron transfer–based antioxidant mechanisms, N-feruloylpiperidine is a structurally defined probe compound that enables clean interpretation of phenolic OH-dependent radical scavenging [5]. Unlike piperine, which can only participate in electron transfer reactions through its conjugated π-system, N-feruloylpiperidine's guaiacol moiety supports both HAT and SPLET pathways. This binary mechanistic distinction is essential when: (1) validating assay conditions intended to isolate HAT contributions to total antioxidant capacity; (2) comparing the relative contributions of the α,β-unsaturated carbonyl Michael acceptor system versus the phenolic group to observed cytoprotective effects; or (3) establishing negative controls using piperine to subtract non-phenolic antioxidant background in complex biological matrices. The compound's classification within the ferulic acid–phenylamide chemotype is supported by the Velikova et al. (2007) demonstration of ¹O₂ quenching activity in structurally analogous ferulic acid conjugates [5].

Quote Request

Request a Quote for Piperidine, 1-(3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.